dl-Alanyl-dl-serine dl-Alanyl-dl-serine Alanyl-serine, also known as a-S dipeptide or ala-ser, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Alanyl-serine is soluble (in water) and a weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 3062-19-9
VCID: VC4096826
InChI: InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)
SMILES: CC(C(=O)NC(CO)C(=O)O)N
Molecular Formula: C6H12N2O4
Molecular Weight: 176.17 g/mol

dl-Alanyl-dl-serine

CAS No.: 3062-19-9

Cat. No.: VC4096826

Molecular Formula: C6H12N2O4

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

dl-Alanyl-dl-serine - 3062-19-9

Specification

CAS No. 3062-19-9
Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
IUPAC Name 2-(2-aminopropanoylamino)-3-hydroxypropanoic acid
Standard InChI InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)
Standard InChI Key IPWKGIFRRBGCJO-UHFFFAOYSA-N
SMILES CC(C(=O)NC(CO)C(=O)O)N
Canonical SMILES CC(C(=O)NC(CO)C(=O)O)N

Introduction

Chemical and Physical Properties

dl-Alanyl-dl-serine (CAS 3062-19-9) is a zwitterionic dipeptide with the molecular formula C₆H₁₂N₂O₄ and a molecular weight of 176.17 g/mol . Its structure combines D- and L-forms of alanine and serine, resulting in a racemic mixture that poses challenges for enantiomeric resolution. The compound’s zwitterionic nature arises from the ionization of its amino (-NH₃⁺) and carboxylate (-COO⁻) groups under physiological conditions, enabling solubility in aqueous environments.

Table 1: Molecular Properties of dl-Alanyl-dl-serine

PropertyValueSource
Molecular FormulaC₆H₁₂N₂O₄
Molecular Weight176.17 g/mol
CAS Number3062-19-9
SynonymsN-DL-alanyl-L-serine

The hydroxyl group on serine confers unique reactivity, facilitating participation in hydrogen bonding and post-translational modifications. This functional group distinguishes dl-Alanyl-dl-serine from non-polar dipeptides like dl-Alanyl-dl-glycine, enhancing its utility in peptide-based drug design .

Synthesis and Production Methods

Industrial-scale synthesis of dl-Alanyl-dl-serine employs enzymatic resolution techniques to separate D- and L-enantiomers from racemic DL-serine precursors. A patented method involves N-acetylation of DL-serine followed by sequential hydrolysis using D- and L-specific aminoacylases .

Table 2: Enzymatic Synthesis Steps for dl-Alanyl-dl-serine

StepProcessConditionsOutcome
1N-acetylation of DL-serineAlkaline pH (9–11), <30°CN-acetyl-DL-serine
2D-aminoacylase hydrolysispH 7.9–8.2, 38–39°C, 48–72hD-serine + N-acetyl-L-serine
3Cationic resin chromatographyStrong acidic resinPurification of D-serine
4L-aminoacylase hydrolysispH 6.9–7.2, 38–39°C, 48–72hL-serine + unhydrolyzed residue

This method achieves a total yield exceeding 95% by recycling unhydrolyzed intermediates, minimizing waste . Solid-phase peptide synthesis (SPPS) represents an alternative approach, though enzymatic methods dominate due to cost efficiency and scalability.

Biological Activity and Mechanisms

dl-Alanyl-dl-serine interacts with D-alanyl carrier protein ligase (DltA), an enzyme critical for teichoic acid modification in Gram-positive bacterial cell walls. As a substrate for DltA, it facilitates the incorporation of D-alanyl-D-serine into peptidoglycan structures, influencing cell wall rigidity and antibiotic resistance.

In mammalian systems, D-serine—a hydrolysis product—acts as an endogenous agonist of NMDA receptors, modulating neurotransmission and synaptic plasticity . Aberrant D-serine levels correlate with schizophrenia and neurodegenerative disorders, underscoring the dipeptide’s pharmacological relevance.

Analytical Methods for Enantiomeric Separation

Conventional HPLC coupled with electrochemical detection (ECD) enables precise quantification of D- and L-serine derived from dl-Alanyl-dl-serine. Derivatization with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) generates diastereomeric isoindole derivatives, separable on reversed-phase columns .

Table 3: HPLC Parameters for Enantiomer Separation

ParameterSpecificationSource
ColumnReversed-phase C18
Mobile PhasePhosphate buffer:MeOH (95:5)
DetectionElectrochemical (ECD)
Derivatization AgentsOPA + NAC

Post-column treatment with D-amino acid oxidase confirms peak identity by selectively degrading D-serine, ensuring method specificity .

Industrial and Research Applications

Pharmaceutical Development

D-serine’s role in NMDA receptor activation positions dl-Alanyl-dl-serine as a precursor for neuroactive compounds. Clinical trials explore its derivatives for treating schizophrenia and Alzheimer’s disease .

Biomaterials

The dipeptide’s hydroxyl group enables functionalization in hydrogels and drug delivery systems, enhancing biocompatibility and controlled release kinetics .

Comparative Analysis with Related Dipeptides

dl-Alanyl-dl-serine exhibits distinct properties compared to analogs:

  • dl-Alanyl-dl-glycine: Lacks hydroxyl group, reducing hydrogen bonding capacity.

  • dl-Alanyl-dl-valine: Branched side chain increases hydrophobicity, limiting aqueous solubility.

Future Perspectives

Advances in enzyme engineering and microfluidic HPLC systems promise to enhance enantiomeric resolution efficiency. Furthermore, genome mining may uncover novel DltA homologs, expanding biotechnological applications in antimicrobial drug discovery.

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